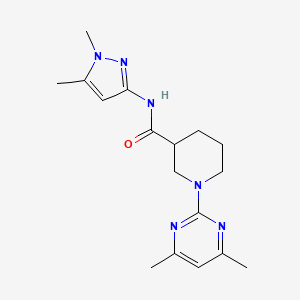![molecular formula C23H24ClN3O2 B14935025 4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)
4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol is a complex organic compound that features a combination of phenol, piperazine, pyrrole, and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the chlorophenyl group:
Formation of the piperazine ring: The piperazine ring is typically synthesized separately and then coupled with the pyrrole-chlorophenyl intermediate.
Final coupling with phenol: The final step involves the coupling of the piperazine intermediate with phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine and pyrrole moieties.
Biological Studies: The compound can be used to study the interactions of phenolic compounds with biological systems.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with neurotransmitter receptors. The chlorophenyl group can participate in π-π interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
4-(1H-Pyrrol-1-yl)phenol: Similar structure but lacks the piperazine and chlorophenyl groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group but has a different heterocyclic core.
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Contains a chlorophenyl group and a triazole ring.
Uniqueness
4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol is unique due to its combination of phenol, piperazine, pyrrole, and chlorophenyl groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C23H24ClN3O2 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-5-3-18(4-6-19)22(26-11-1-2-12-26)17-23(29)27-15-13-25(14-16-27)20-7-9-21(28)10-8-20/h1-12,22,28H,13-17H2 |
InChIキー |
UJZCLPYSCMUOQU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide](/img/structure/B14934944.png)
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B14934952.png)

![N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934974.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)

![N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine](/img/structure/B14934986.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14934998.png)
![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)



